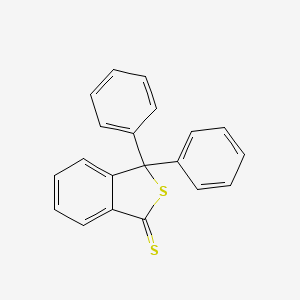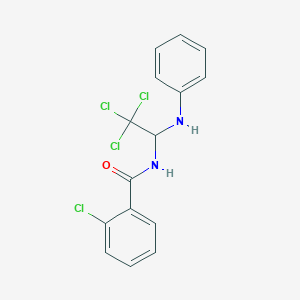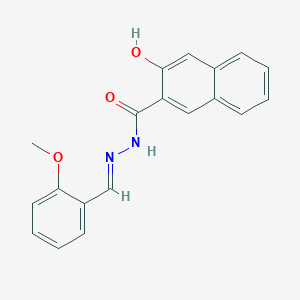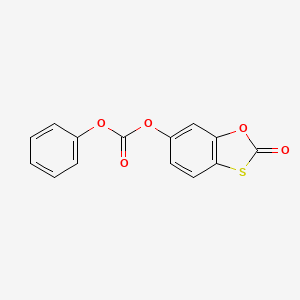
Benzimidazole, 2,2'-octamethylenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2,2’-octamethylenebis- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a bicyclic structure. These compounds have gained significant attention due to their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, which leads to the formation of benzimidazole through cyclization . Another approach involves the use of microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time significantly .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. Additionally, the use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole, 2,2’-octamethylenebis- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole derivatives can lead to the formation of benzimidazolone, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Applications De Recherche Scientifique
Benzimidazole, 2,2’-octamethylenebis- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal protection
Mécanisme D'action
The mechanism of action of benzimidazole, 2,2’-octamethylenebis- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it can inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiabendazole: Another benzimidazole derivative with potent anthelmintic activity.
Albendazole: Used as an anthelmintic and has a similar mechanism of action to benzimidazole, 2,2’-octamethylenebis-.
Mebendazole: Another benzimidazole derivative used to treat parasitic worm infections
Uniqueness
Benzimidazole, 2,2’-octamethylenebis- is unique due to its specific structural features and the presence of the octamethylene bridge, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
5233-14-7 |
|---|---|
Formule moléculaire |
C22H26N4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-[8-(1H-benzimidazol-2-yl)octyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H26N4/c1(3-5-15-21-23-17-11-7-8-12-18(17)24-21)2-4-6-16-22-25-19-13-9-10-14-20(19)26-22/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26) |
Clé InChI |
IHORDQFAOPQUJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCCCCCCCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11705463.png)
![4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11705466.png)

![(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B11705482.png)
![2-[2-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11705483.png)

![Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-](/img/structure/B11705497.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)

![12-(3,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11705508.png)
![2-nitro-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11705521.png)
